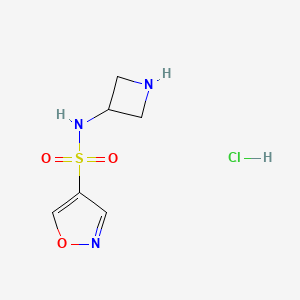
1-Cyclopropylpyrrolidin-3-ol hydrochloride
説明
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpyrrolidin-3-ol hydrochloride is characterized by a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The pyrrolidine ring is known for its stereogenicity of carbons, which means the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to 1-Cyclopropylpyrrolidin-3-ol hydrochloride have been explored for their potential therapeutic benefits. For instance, the study of the novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 showcases the therapeutic potential of cyclopropyl-containing compounds. LEI-101 was characterized for its ability to prevent cisplatin-induced nephrotoxicity, utilizing both in vitro and in vivo models, demonstrating the relevance of cyclopropyl structures in developing new treatments (Mukhopadhyay et al., 2016).
Organic Synthesis and Chemical Reactions
The chemistry of cyclopropyl-containing compounds extends into organic synthesis, where they serve as key intermediates in the construction of complex molecules. For example, the expedient synthesis of 3-acyltetramic acids from α-aminoesters demonstrates the versatility of cyclopropyl intermediates in synthesizing compounds of the melophlin family, a group of naturally occurring substances with potential bioactivity (Schobert & Jagusch, 2005). Additionally, the synthesis of cis-3-acyl-4-alkenylpyrrolidines through gold(I)-catalyzed cycloisomerization reactions highlights the utility of cyclopropyl and pyrrolidin-3-ol structures in facilitating novel synthetic pathways (Yeh et al., 2010).
作用機序
“1-Cyclopropylpyrrolidin-3-ol hydrochloride” belongs to the class of compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen-containing saturated ring systems . They are used widely in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of action
Pyrrolidine-based compounds often work by interacting with various receptors in the body .
Biochemical pathways
Pyrrolidine-based compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Pyrrolidine-based compounds often have good bioavailability due to their small size and polarity .
Result of action
Pyrrolidine-based compounds can have a variety of effects depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs .
生化学分析
Biochemical Properties
1-Cyclopropylpyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with several enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to interact with enzymes such as sphingosine kinase 1, which is involved in the production of sphingosine 1-phosphate, a signaling molecule that plays a role in cancer progression and immune cell chemotaxis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, molecular docking studies have shown that this compound can interact with the active site of enzymes, leading to competitive inhibition . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its chemical properties and post-translational modifications . Targeting signals and modifications, such as phosphorylation or acetylation, can direct this compound to particular organelles, where it exerts its biological effects.
特性
IUPAC Name |
1-cyclopropylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-4-8(5-7)6-1-2-6;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVSAJYIWHING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



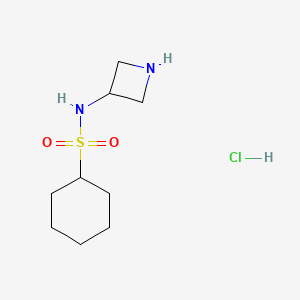
![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)
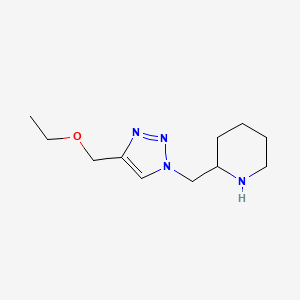
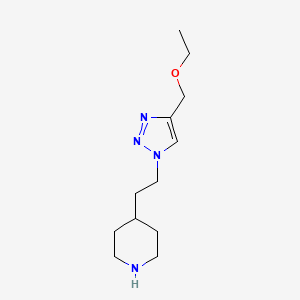
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
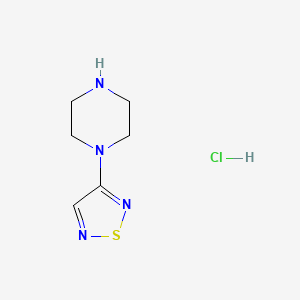
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)


![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)


